molecular formula C13H12N2O5 B15044434 N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B15044434
M. Wt: 276.24 g/mol
InChI Key: VHVXXVFXSZSNKZ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE typically involves the reaction of furan-2-carbaldehyde with 4-nitrophenoxyacetic acid in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with an amine, such as methylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: N-[(FURAN-2-YL)METHYL]-2-(4-AMINOPHENOXY)ACETAMIDE.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and acetamide moiety may also contribute to the compound’s overall biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-2-METHYL-BENZAMIDE: Similar structure but with a methyl group instead of a nitrophenoxy group.

    N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C13H12N2O5/c16-13(14-8-12-2-1-7-19-12)9-20-11-5-3-10(4-6-11)15(17)18/h1-7H,8-9H2,(H,14,16)

InChI Key

VHVXXVFXSZSNKZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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